1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11ClF2O. This compound is characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloromethylbenzaldehyde and difluoromethyl ketone.
Reaction Conditions: The key step involves the reaction of 4-chloromethylbenzaldehyde with difluoromethyl ketone under basic conditions to form the desired product. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols.
Scientific Research Applications
1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The propan-2-one moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with the difluoromethyl group in a different position on the phenyl ring.
1-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one: This compound has a bromomethyl group instead of a chloromethyl group, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C11H11ClF2O |
---|---|
Molecular Weight |
232.65 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O/c1-7(15)4-8-2-3-9(6-12)10(5-8)11(13)14/h2-3,5,11H,4,6H2,1H3 |
InChI Key |
CFBZZXFXSMWPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)CCl)C(F)F |
Origin of Product |
United States |
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